6-氯-2-碘-9-(2',3',5'-三-O-乙酰基-β-D-呋喃核糖基)嘌呤

描述

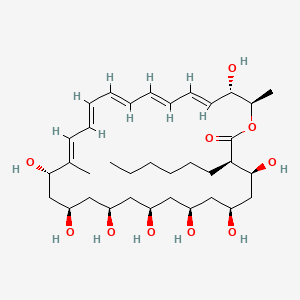

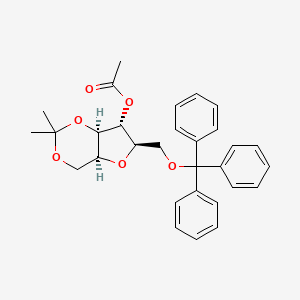

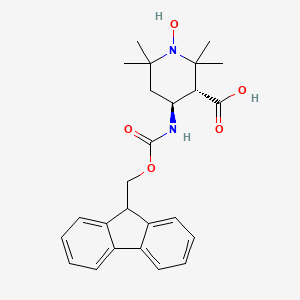

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate, also known as [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₁₆H₁₆ClIN₄O₇ and its molecular weight is 538.68. The purity is usually 95%.

BenchChem offers high-quality [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性

该化合物是一种嘌呤核苷类似物,具有广泛的抗肿瘤活性,靶向惰性淋巴系统恶性肿瘤 {svg_1} {svg_2} {svg_3}. 该过程中的抗癌机制依赖于抑制 DNA 合成和诱导细胞凋亡 {svg_4} {svg_5} {svg_6}.

抑制 DNA 合成

该化合物发挥抗肿瘤活性的机制之一是通过抑制 DNA 合成 {svg_7} {svg_8} {svg_9}. 这可以阻止癌细胞复制,从而抑制其生长。

诱导细胞凋亡

该化合物的另一个作用机制是诱导细胞凋亡 {svg_10} {svg_11} {svg_12}. 细胞凋亡是在多细胞生物体中发生的程序性细胞死亡过程。通过诱导细胞凋亡,该化合物可以导致癌细胞死亡。

研究用途

该化合物用于研究目的 {svg_13} {svg_14} {svg_15}. 它可用于各种科学实验,以研究其作用和作用机制。

有机合成

该化合物在有机合成中可能有用 {svg_16}. 它可以作为合成其他化合物的起始材料或中间体。

药物开发

鉴于其抗肿瘤活性,该化合物有可能用于开发新的抗癌药物 {svg_17} {svg_18} {svg_19}. 需进一步研究和临床试验来探索这种可能性。

作用机制

Target of Action

The primary targets of 6-Chloro-2-iodo-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine, a purine nucleoside analog, are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias .

Mode of Action

This compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Inhibition of DNA synthesis prevents the cancer cells from replicating, while induction of apoptosis leads to programmed cell death .

Biochemical Pathways

The compound affects the DNA replication pathway and the apoptosis pathway . By inhibiting DNA synthesis, it disrupts the cell cycle, preventing the cancer cells from dividing and growing . By inducing apoptosis, it triggers the self-destruction of the cancer cells .

Result of Action

The result of the compound’s action is the reduction in the growth and proliferation of indolent lymphoid malignancies . This is achieved through the disruption of DNA synthesis and the induction of apoptosis, leading to a decrease in the number of cancer cells .

Action Environment

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClIN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOJIJDSBSWKKE-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClIN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/new.no-structure.jpg)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)